BenchChemオンラインストアへようこそ!

3-(2-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Lipophilicity CNS penetration prediction Physicochemical profiling

This ortho-methylphenyl N-phenylpyrrolidine propanamide (CAS 1797859-58-5) is a strategic lipophilic building block for CNS-penetrant library design. The o-tolyl group introduces steric hindrance and conformational restriction, offering a quantifiably more lipophilic (XLogP3=4.2) and less polar (TPSA=32.3Ų) alternative to para- or unsubstituted analogs. Its three-carbon linker and two accessible diversification points (secondary amide + aromatic ring) enable systematic linker-length SAR and focused library synthesis. Sourced as a research-grade ≥95% purity solid, it is ideal for medicinal chemistry programs evaluating ortho-substitution effects on binding thermodynamics.

Molecular Formula C21H26N2O
Molecular Weight 322.452
CAS No. 1797859-58-5
Cat. No. B2624438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
CAS1797859-58-5
Molecular FormulaC21H26N2O
Molecular Weight322.452
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=CC=CC=C3
InChIInChI=1S/C21H26N2O/c1-17-8-5-6-9-18(17)13-14-21(24)22-16-20-12-7-15-23(20)19-10-3-2-4-11-19/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24)
InChIKeyFFRCEGJAHZJBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-58-5): Structural Identity and Computed Physicochemical Profile for Procurement Evaluation


3-(2-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-58-5, PubChem CID 73168240) is a synthetic small molecule (C₂₁H₂₆N₂O, MW 322.4 g/mol) belonging to the N-phenylpyrrolidine carboxamide class. Its structure comprises a 2-methylphenyl (o-tolyl) group connected via a propanamide linker to a 1-phenylpyrrolidin-2-ylmethylamine moiety [1]. The compound is cataloged as a research chemical and building block, with no published primary pharmacological data. Computed properties — XLogP3 of 4.2, topological polar surface area (TPSA) of 32.3 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors — are available from PubChem [1]. The patent landscape surrounding N-phenylpyrrolidine amides includes filings targeting histamine H3 receptors (Sanofi US8227504), MAO-B (US11225460), and RyR receptors (EP2764867), though this specific CAS number is not exemplified with biological data in any located patent [2][3][4].

Why Structural Analogs of 3-(2-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide Cannot Be Presumptively Interchanged Without Quantitative Data


Compounds within the N-((1-phenylpyrrolidin-2-yl)methyl)-3-arylpropanamide series differ by aryl substitution (2-methyl vs. 2-fluoro vs. 4-methoxy), linker length (propanamide vs. acetamide), and pyrrolidine N-substituent (phenyl vs. thiazole). At the class level, the Sanofi H3 receptor patent demonstrates that even minor changes in the amide side-chain region of N-phenylpyrrolidine derivatives produce large shifts in receptor binding affinity [1]. The target compound's ortho-methyl group introduces steric hindrance and altered torsional profiles absent in para-substituted or unsubstituted analogs — a substitution pattern known in medicinal chemistry to affect target engagement and metabolic stability. Without head-to-head biological data, generic interchange with the closest cataloged analogs (CAS 1797023-89-2, 1797083-51-2, 1796971-15-7) carries unquantifiable risk of divergent pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 3-(2-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-58-5) vs. Closest Structural Analogs


Lipophilicity (XLogP3): Ortho-Methyl Confers Higher Computed Lipophilicity than 2-Fluoro and 4-Methoxy Analogs

The target compound (2-methylphenyl) has a PubChem-computed XLogP3 of 4.2 [1]. The closest commercially available analog with a 2-fluorophenyl substitution (CAS 1797023-89-2) has a computed XLogP3 of 3.9 [2], while the 4-methoxyphenyl analog (CAS 1797083-51-2) has a computed XLogP3 of 3.8 [3]. The target compound is thus 0.3–0.4 log units more lipophilic, which, per the Lipinski and CNS MPO frameworks, predicts higher membrane permeability but also potentially higher metabolic clearance and plasma protein binding. This differentiation is relevant where logP optimization is a selection criterion.

Lipophilicity CNS penetration prediction Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA): Target Compound's Lower TPSA vs. 4-Methoxyphenyl Analog Predicts Superior Passive Membrane Permeability

The target compound has a computed TPSA of 32.3 Ų, identical to the 2-fluorophenyl analog (32.3 Ų) [1][2] but significantly lower than the 4-methoxyphenyl analog (41.6 Ų) [3]. Under the widely cited rule that TPSA < 60 Ų favors oral absorption and TPSA < 90 Ų favors blood-brain barrier penetration, all three compounds meet the threshold. However, the 9.3 Ų difference between the target and the 4-methoxy analog represents a ~22% relative reduction in polar surface area, which is a meaningful increment in CNS MPO desirability scoring.

TPSA BBB penetration Oral bioavailability Membrane permeability

Hydrogen Bond Acceptor Count: Target Possesses Fewer HBAs than Fluoro and Methoxy Analogs, Potentially Reducing Desolvation Penalty

The target compound contains 2 hydrogen bond acceptors (amide carbonyl oxygen and pyrrolidine nitrogen) [1]. In contrast, both the 2-fluorophenyl analog (CAS 1797023-89-2) and the 4-methoxyphenyl analog (CAS 1797083-51-2) each contain 3 HBAs, with the additional acceptor being the fluorine atom or the methoxy oxygen, respectively [2][3]. Fewer HBAs can reduce the desolvation energy barrier upon target binding, potentially improving binding kinetics or ligand efficiency in contexts where the additional HBA does not participate in productive target interactions.

H-bond acceptor Desolvation energy Ligand efficiency Drug design

Linker Length Differentiation: Propanamide Scaffold Provides Extended Reach vs. Acetamide Analog (CAS 1796971-15-7)

The target compound contains a propanamide linker (three-carbon chain between the carbonyl and the 2-methylphenyl ring), as confirmed by its SMILES: CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=CC=CC=C3 [1]. The structurally related compound 2-(3-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1796971-15-7) features an acetamide linker — one methylene unit shorter (C₂₀H₂₄N₂O, MW 308.4) [2]. This one-carbon difference alters the spatial reach of the aryl group relative to the pyrrolidine-pivot, which can affect docking poses, binding pocket occupancy, and conformational entropy. In published SAR studies on related N-phenylpyrrolidine amides, linker length has been identified as a critical determinant of receptor subtype selectivity [3].

Linker length Conformational flexibility Binding pocket reach SAR

Ortho-Methyl Steric Constraint: Unique Steric and Electronic Environment vs. Para-Substituted and Unsubstituted Phenyl Analogs

The target compound carries a methyl group at the ortho position of the phenyl ring (2-methylphenyl/o-tolyl). This ortho substitution creates a steric clash with the adjacent ethylene linker, restricting rotation around the aryl–CH₂ bond and producing a distinct torsional energy profile compared to para-substituted (e.g., 4-methoxyphenyl, CAS 1797083-51-2) or unsubstituted phenyl analogs. Ortho-substitution is a well-precedented strategy in medicinal chemistry for enforcing bioactive conformations and improving target selectivity by limiting the accessible conformational ensemble of the ligand [1][2]. No measured torsional barrier or conformational population data are available for this specific compound.

Ortho-substitution Steric hindrance Torsional profile Selectivity

Evidence-Grounded Application Scenarios for 3-(2-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-58-5)


Physicochemical Comparator in N-Phenylpyrrolidine Amide Library Design for CNS-Targeted Screening

Given the compound's computed XLogP3 of 4.2 and TPSA of 32.3 Ų [1] — properties that fall within favorable CNS drug-like space — this compound can serve as a lipophilic reference point within a matrix of N-((1-phenylpyrrolidin-2-yl)methyl)-3-arylpropanamide analogs. When designing a screening library to probe the impact of aryl substitution on CNS permeability, the 2-methylphenyl variant provides a quantifiably more lipophilic and less polar alternative to the 4-methoxyphenyl (XLogP3 3.8, TPSA 41.6 Ų) and 2-fluorophenyl (XLogP3 3.9) analogs [2].

Ortho-Substituted Scaffold for Conformational Restriction Studies in Structure-Based Drug Design

The ortho-methyl group on the phenyl ring introduces steric hindrance that restricts rotation about the aryl–CH₂ bond, creating a partially pre-organized conformation. This feature makes the compound suitable as a minimal-constraint scaffold in structure-based design projects where researchers wish to evaluate whether ortho-substitution-driven conformational restriction translates to improved binding thermodynamics or selectivity, relative to freely rotating para-substituted or unsubstituted phenyl analogs [1].

Propanamide Linker Reference for Binding Pocket Reach Optimization

The three-carbon propanamide linker provides a defined spatial separation between the pyrrolidine-pivot point and the 2-methylphenyl ring. In programs where the acetamide homolog (CAS 1796971-15-7) has shown suboptimal engagement of a distal binding pocket sub-site, the target compound offers an additional methylene unit of reach (ΔMW +14 Da) without altering the core N-phenylpyrrolidine pharmacophore [2]. This enables systematic linker-length SAR exploration.

Building Block for Derivatization: Amide and Aryl Functionalization Handle

The compound's secondary amide and the 2-methylphenyl ring provide two chemically accessible diversification points — amide N-alkylation/arylation and electrophilic aromatic substitution at the toluene ring. As cataloged by multiple vendors as a research-grade building block (≥95% purity), it can serve as a starting material for synthesizing focused compound libraries where subsequent modifications may yield analogs with measurable biological activity [1]. Note: This application is based on chemical reactivity potential, not demonstrated biological outcomes.

Quote Request

Request a Quote for 3-(2-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.